molecular formula C9H12O B6601841 nona-4,6,8-trien-2-one CAS No. 16326-94-6

nona-4,6,8-trien-2-one

Cat. No.: B6601841
CAS No.: 16326-94-6
M. Wt: 136.19 g/mol
InChI Key: BKOQVFLODJXIFK-YTXTXJHMSA-N
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Description

Nona-4,6,8-trien-2-one is an organic compound with the molecular formula C9H10O. It is a versatile material used in scientific research due to its unique properties, making it ideal for studying organic synthesis and developing new pharmaceuticals.

Preparation Methods

The synthesis of nona-4,6,8-trien-2-one can be achieved through various methods. One notable method involves the Diels–Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically conducted under high-pressure conditions to improve the yields of the Diels–Alder adducts . Industrial production methods may vary, but they often involve similar cycloaddition reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Nona-4,6,8-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with acids and bases, leading to the formation of heptafulvene derivatives and ether linkage compounds . Common reagents used in these reactions include phenyllithium and sodium hydride . Major products formed from these reactions include 8-(2,2-diphenylvinyl)heptafulvene and benzophenone .

Scientific Research Applications

Nona-4,6,8-trien-2-one is widely used in scientific research due to its unique properties. It is utilized in the study of organic synthesis and the development of new pharmaceuticals. Additionally, it serves as a model compound for understanding the behavior of similar organic molecules in various chemical reactions. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it is used to explore new synthetic pathways and develop innovative materials.

Mechanism of Action

The mechanism of action of nona-4,6,8-trien-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo thermal isomerization, leading to the formation of different isomers under specific conditions . The compound’s reactivity is influenced by its unique structure, which allows it to participate in a range of chemical reactions, including cycloadditions and rearrangements .

Comparison with Similar Compounds

Nona-4,6,8-trien-2-one can be compared with similar compounds such as bicyclo[3.2.2]nona-2,6,8-triene and its benzo analog . These compounds share similar structural features but exhibit different reactivity and stability under various conditions . For instance, while this compound undergoes thermal isomerization to form different isomers, its benzo analog transforms into benzobarbaralane and hydrobenzindene under similar conditions

Properties

IUPAC Name

(4E,6E)-nona-4,6,8-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3-7H,1,8H2,2H3/b5-4+,7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOQVFLODJXIFK-YTXTXJHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=CC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C/C=C/C=C/C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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